molecular formula C16H15FN2O2 B5066695 N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide

N-(2-fluorophenyl)-N'-(1-phenylethyl)ethanediamide

Cat. No.: B5066695
M. Wt: 286.30 g/mol
InChI Key: NXPPGHROMAWCLJ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N’-(1-phenylethyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. This compound features a fluorophenyl group and a phenylethyl group attached to the ethanediamide backbone. It is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-N’-(1-phenylethyl)ethanediamide typically involves the reaction of 2-fluoroaniline with 1-phenylethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of N-(2-fluorophenyl)-N’-(1-phenylethyl)ethanediamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the amide groups, converting them to amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of phenylacetaldehyde or phenylacetone.

    Reduction: Formation of N-(2-fluorophenyl)-N’-(1-phenylethyl)ethanediamine.

    Substitution: Formation of N-(2-hydroxyphenyl)-N’-(1-phenylethyl)ethanediamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through halogen bonding, while the phenylethyl group can contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N’-(1-phenylethyl)ethanediamide
  • N-(2-bromophenyl)-N’-(1-phenylethyl)ethanediamide
  • N-(2-methylphenyl)-N’-(1-phenylethyl)ethanediamide

Uniqueness

N-(2-fluorophenyl)-N’-(1-phenylethyl)ethanediamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and binding properties. Fluorine’s high electronegativity and small size allow for unique interactions that are not possible with other halogens or substituents.

Properties

IUPAC Name

N-(2-fluorophenyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-11(12-7-3-2-4-8-12)18-15(20)16(21)19-14-10-6-5-9-13(14)17/h2-11H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPPGHROMAWCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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